Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate
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Overview
Description
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-C]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Furo[3,4-C]pyrrole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,4-C]pyrrole ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl halides and a suitable base.
Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate can be compared with similar compounds such as:
Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl trans-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate: Similar structure but with a different stereochemistry.
Ethyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and stereochemistry, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
methyl (3aS,6aS)-5-benzyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1 |
InChI Key |
AIRPGVWUISBARE-ZFWWWQNUSA-N |
Isomeric SMILES |
COC(=O)[C@]12CN(C[C@H]1COC2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C12CN(CC1COC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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